![molecular formula C15H16N2OS B2642057 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide CAS No. 1797892-02-4](/img/structure/B2642057.png)

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

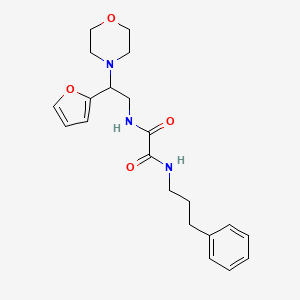

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : One study discusses the synthesis of 2-phenyl-4,5-substituted oxazoles, which involves intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides. This process is crucial for the introduction of various functionalities in the oxazole product, potentially applicable to compounds like N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (Vijay Kumar, Saraiah, Misra, & Ila, 2012).

Characterization of Novel Compounds : A study on the synthesis and characterization of a different compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, showcases methodologies that could be relevant for characterizing compounds like N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide. These include chromatographic, spectroscopic, and mass spectrometric analyses (McLaughlin et al., 2016).

Biological Relevance and Applications

Drug Development Processes : A study on GDC-0917, a compound with a somewhat related structure, demonstrates the use of modeling and simulation in the preclinical stages of drug development. This approach could be relevant for understanding the pharmacokinetic and pharmacodynamic properties of N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (Wong et al., 2013).

Antimicrobial Activities : Research on benzamide derivatives containing a triazole moiety has demonstrated significant antifungal activities. Such studies can guide the exploration of the antimicrobial potential of N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (Zhang et al., 2016).

Novel Binding Site Identification : A study on N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide found a novel binding site for the fat mass and obesity associated protein (FTO). This kind of research can be instrumental in discovering new therapeutic targets, which might be relevant for studying the binding properties of N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide (He et al., 2015).

Antiviral Activities : The synthesis and evaluation of certain thiazole C-nucleosides for antiviral activities present a potential area of exploration for N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide. Understanding its activity against viruses and inhibitory mechanisms could provide valuable insights (Srivastava et al., 1977).

Inhibitor Development for Kinase Activity : Research on N-Acyl-2-aminothiazoles as inhibitors of CDK2/cycE, showcasing antitumor activity, offers a framework for investigating whether N-(2-(2-methylthiazol-4-yl)phenyl)cyclobutanecarboxamide could act as a kinase inhibitor, potentially in cancer therapy (Misra et al., 2004).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have shown diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been reported to induce biological effects through various targets . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse physico-chemical properties, which can influence their pharmacokinetic profile .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The physico-chemical properties of thiazole derivatives, including solubility and stability, can be influenced by environmental conditions .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to exhibit a wide range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions is complex and depends on the specific structure and functional groups of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific derivative and the type of cells involved .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-16-14(9-19-10)12-7-2-3-8-13(12)17-15(18)11-5-4-6-11/h2-3,7-9,11H,4-6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXUBKOILIDWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate](/img/structure/B2641982.png)

![1-(1,3-benzothiazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2641983.png)

![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2641991.png)

![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)